molecular formula C9H12ClNO2 B3264819 Methyl 4-methoxybenzimidate hydrochloride CAS No. 39739-49-6

Methyl 4-methoxybenzimidate hydrochloride

Cat. No.: B3264819
CAS No.: 39739-49-6
M. Wt: 201.65 g/mol
InChI Key: NIFOAQNRXZPXMI-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzimidate moiety, and it is commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzonitrile+Methanol+HClMethyl 4-methoxybenzimidate hydrochloride\text{4-Methoxybenzonitrile} + \text{Methanol} + \text{HCl} \rightarrow \text{this compound} 4-Methoxybenzonitrile+Methanol+HCl→Methyl 4-methoxybenzimidate hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidate derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidate derivatives, while substitution reactions can produce various substituted benzimidates.

Scientific Research Applications

Methyl 4-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 4-methoxybenzimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzimidate hydrochloride
  • Ethyl benzimidate hydrochloride
  • Methyl acetimidate hydrochloride

Uniqueness

Methyl 4-methoxybenzimidate hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

methyl 4-methoxybenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-7(4-6-8)9(10)12-2;/h3-6,10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFOAQNRXZPXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-methoxybenzonitrile (12.5 g, 91.1 mmol) was dissolved in methanol (140 mL), through this cooled (−5° C.) solution gaseous HCl was bubbled for about 3 hours. The reaction mixture was then stirred, in a closed flask, at r.t. for 24 hours. Then the excess HCl was stripped by bubbling nitrogen and the resulting solution was concentrated, the residue was taken up with TBME (100 mL) and stirred for 30 min., then filtrated and dried to provide the title product as a colourless powder 19.0 g (quantitative). C9H11NO2.HCl, MW: 201.69 1H-NMR (300 MHz, D2O) ppm: 4.20 (s, 3H), 6.9 (m, 1H); 7.65 (m, 1H); 8.40 (m, 1H).
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12.5 g
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140 mL
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Synthesis routes and methods II

Procedure details

25 g of anisonitril was dissolved in 250 ml of methanol. After saturation with hydrogen chloride gas under cooling in ice-water and stirring, the solution was stirred at room temperature for 15 hours. Then, methanol was evaporated in vacuo. Ether was added to the residue and the crystals were filtered off and dried. Whereby 35.9 g of the desired substance was obtained as white crystals. Melting point is 111° to 112° C. (Decomposition).
Quantity
25 g
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250 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxybenzimidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxybenzimidate hydrochloride
Reactant of Route 3
Methyl 4-methoxybenzimidate hydrochloride

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